molecular formula C9H7ClN2O B2397455 2-(2-Chloro-1H-imidazol-5-yl)phenol CAS No. 1785219-93-3

2-(2-Chloro-1H-imidazol-5-yl)phenol

Cat. No.: B2397455
CAS No.: 1785219-93-3
M. Wt: 194.62
InChI Key: UYWGULLVGRVRJO-UHFFFAOYSA-N
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Description

2-(2-Chloro-1H-imidazol-5-yl)phenol is a chemical compound with the molecular formula C9H7ClN2O It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which include 2-(2-chloro-1h-imidazol-5-yl)phenol, have a broad range of biological activities . They are key components in many functional molecules used in various applications, including pharmaceuticals .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific biological activity and the pathways involved.

Result of Action

Given the range of biological activities exhibited by imidazole derivatives , the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-1H-imidazol-5-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with glyoxal and ammonium acetate to form the imidazole ring, followed by chlorination to introduce the chloro group at the 2-position . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-1H-imidazol-5-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-1H-imidazol-5-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-chloro-1H-imidazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-9-11-5-7(12-9)6-3-1-2-4-8(6)13/h1-5,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWGULLVGRVRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785219-93-3
Record name 2-(2-chloro-1H-imidazol-5-yl)phenol
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